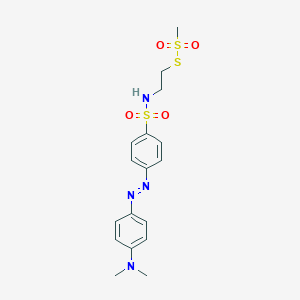
Dabsylaminoethyl Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabsylaminoethyl Methanethiosulfonate is a chemical compound of interest in the synthesis and analysis of molecular structures, chemical reactions, and properties. However, direct studies specifically focusing on Dabsylaminoethyl Methanethiosulfonate are scarce, necessitating a review of related methanethiosulfonate compounds to infer potential characteristics and applications.
Synthesis Analysis
The synthesis of methanethiosulfonate derivatives can involve reactions with dimethyl sulfoxide and hydrogen chloride or catalytic processes involving oxalyl chloride or anhydrous HCl in acetonitrile under reflux conditions for ideal yields. Methanesulfenic acid is proposed as a key intermediate in these reactions (Huang et al., 2021).
Molecular Structure Analysis
Molecular structure and conformational studies of methanethiosulfonate derivatives, such as methyl methanethiosulfonate, reveal preferences for specific conformations, such as gauche, determined through electron-diffraction data and computational methods. The analyses highlight the influence of nonbonding and hyperconjugative interactions on conformational stability (Tuttolomondo et al., 2007).
Chemical Reactions and Properties
Methanethiosulfonate compounds participate in a variety of chemical reactions, including antifungal and antibacterial activities. The formation of methyl methanethiosulfonate from the reaction product of dimethyl sulfoxide with hydrogen chloride is an example of their reactive capabilities and potential biological activity (Tsuchiya et al., 1964).
Physical Properties Analysis
Studies on related methanethiosulfonate derivatives focus on their gas-phase structures, vibrational properties, and rotational barriers, offering insights into their physical characteristics. The gauche conformation preference and the analysis of vibrational modes through experimental and theoretical data provide a basis for understanding the physical properties of these compounds (Tuttolomondo et al., 2007).
Chemical Properties Analysis
The reactivity of methanethiosulfonate compounds with various reagents and under different conditions highlights their chemical versatility. For instance, the synthesis of coenzyme M analogues and their activity in specific enzyme systems demonstrate the utility of methanethiosulfonate derivatives in biochemical processes (Gunsalus et al., 1978).
Aplicaciones Científicas De Investigación
RNA Labeling and Purification
Duffy et al. (2015) describe a method for labeling and purifying RNA using methanethiosulfonate (MTS) reagents, including Dabsylaminoethyl Methanethiosulfonate. This method proved more efficient than the commonly used HPDP-biotin, allowing for higher yields and less biased enrichment in studying RNA, such as microRNA turnover in human cells (Duffy et al., 2015).
Investigation of Volatile Sulfur Compounds
Chin and Lindsay (1994) explored the formation of volatile sulfur compounds in disrupted cabbage tissues. Their research indicated that methanethiosulfonate derivatives, including Dabsylaminoethyl Methanethiosulfonate, play a role in the chemical disproportionation of methyl methanethiosulfinate, contributing to the formation of these compounds (Chin & Lindsay, 1994).
Study of Ion Translocation Pathways
Zhu et al. (2009) investigated the structural requirement of transmembrane segment 1 (TM1) residues in mediating Na+/HCO3- cotransporter transport. They tested methanethiosulfonate reagents, such as Dabsylaminoethyl Methanethiosulfonate, to determine the sensitivity of cysteine mutants in the transmembrane segment, enhancing understanding of ion translocation pathways (Zhu et al., 2009).
Enzyme Modification
Dickman and Jones (2000) utilized methanethiosulfonate reagents to introduce structural modifications in enzymes. They found that covalent coupling of chiral auxiliary methanethiosulfonate ligands, such as Dabsylaminoethyl Methanethiosulfonate, to cysteine mutants of enzymes could significantly alter their catalytic activity (Dickman & Jones, 2000).
Protein Disulfide Bond Analysis
Karala and Ruddock (2007) investigated the efficiency of S-Methyl methanethiosulfonate (MMTS), a related compound, in trapping the natural thiol-disulfide state of proteins. This research has implications for the use of Dabsylaminoethyl Methanethiosulfonate in similar contexts, particularly in studying protein S-nitrosylation and enzyme activities related to cysteines (Karala & Ruddock, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonylsulfanylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S3/c1-21(2)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)28(24,25)18-12-13-26-27(3,22)23/h4-11,18H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGLPBPCBBYYPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390835 |
Source


|
| Record name | Dabsylaminoethyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dabsylaminoethyl Methanethiosulfonate | |
CAS RN |
887354-19-0 |
Source


|
| Record name | Dabsylaminoethyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

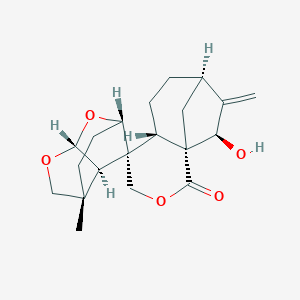


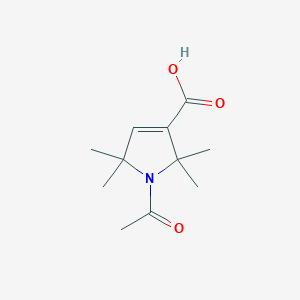
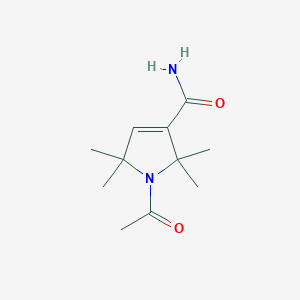
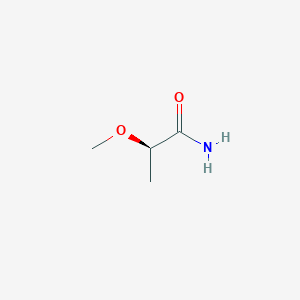
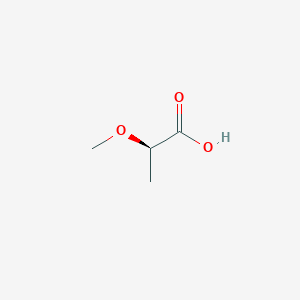
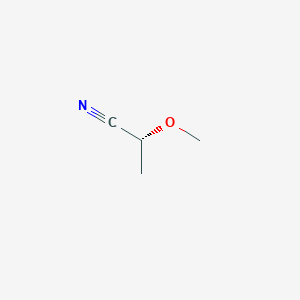



![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)

